![molecular formula C16H12N2OS2 B13007027 1,1-Bis(benzo[d]thiazol-2-yl)ethanol CAS No. 126521-84-4](/img/structure/B13007027.png)
1,1-Bis(benzo[d]thiazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(benzo[d]thiazol-2-yl)ethanol is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of 1,1-Bis(benzo[d]thiazol-2-yl)ethanol typically involves the reaction of benzo[d]thiazole with appropriate reagents under specific conditions. One common synthetic route involves the condensation of benzo[d]thiazole with an aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
1,1-Bis(benzo[d]thiazol-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the benzothiazole ring, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a ketone, while reduction with sodium borohydride may produce an alcohol .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. .
Biology: Benzothiazole derivatives, including 1,1-Bis(benzo[d]thiazol-2-yl)ethanol, have shown promise as antimicrobial and anticancer agents. .
Medicine: The compound’s potential as an anticancer agent has been explored, with studies showing its ability to inhibit the growth of cancer cells. .
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. .
Mechanism of Action
The mechanism of action of 1,1-Bis(benzo[d]thiazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, its anticancer activity may be attributed to its ability to interfere with cell signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis .
The compound’s antimicrobial activity is believed to involve the disruption of bacterial cell membranes or inhibition of essential enzymes, leading to the death of the microorganisms .
Comparison with Similar Compounds
1,1-Bis(benzo[d]thiazol-2-yl)ethanol can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:
2-(4-Aminophenyl)benzothiazole: Known for its anticancer properties, this compound has been studied for its ability to inhibit the growth of various cancer cell lines.
Benzothiazole-2-carboxylic acid: This compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
6-Thiocyanatobenzo[d]thiazole: Known for its antimicrobial activity, this compound has been explored for its potential as a new antibiotic.
Compared to these compounds, this compound offers a unique combination of properties, including its dual benzothiazole structure, which may enhance its biological activity and stability .
Properties
CAS No. |
126521-84-4 |
|---|---|
Molecular Formula |
C16H12N2OS2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,1-bis(1,3-benzothiazol-2-yl)ethanol |
InChI |
InChI=1S/C16H12N2OS2/c1-16(19,14-17-10-6-2-4-8-12(10)20-14)15-18-11-7-3-5-9-13(11)21-15/h2-9,19H,1H3 |
InChI Key |
SIBUPRJXUCVTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)(C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B13006949.png)
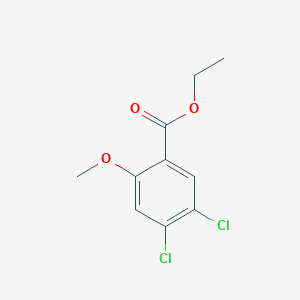
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13006965.png)
![3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B13006972.png)

![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13007008.png)
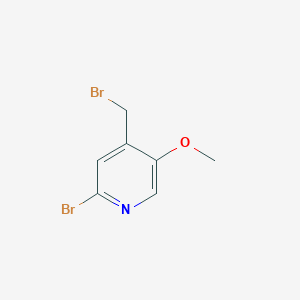
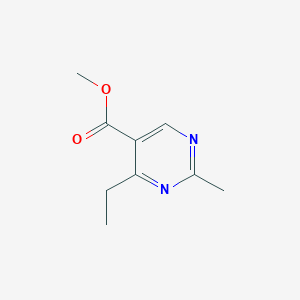

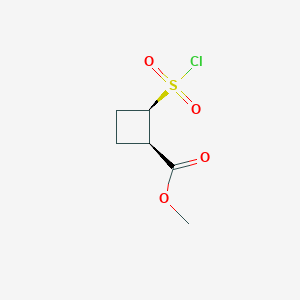
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)
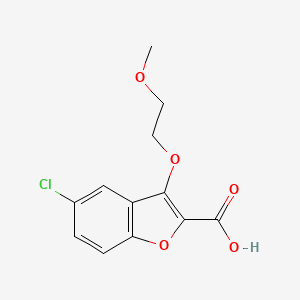
![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13007042.png)
